1-(4-Methoxyphenyl)-2-phenylethanol
CAS No.: 5422-47-9
Cat. No.: VC16052761
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5422-47-9 |
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Molecular Formula | C15H16O2 |
Molecular Weight | 228.29 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-2-phenylethanol |
Standard InChI | InChI=1S/C15H16O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 |
Standard InChI Key | LZGPSZXEKATVDE-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(CC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
1-(4-Methoxyphenyl)-2-phenoxyethanol (C₁₅H₁₆O₃) features a molecular weight of 244.29 g/mol. Its structure comprises a 4-methoxyphenyl group (–C₆H₄–OCH₃) at position 1 and a phenoxy group (–O–C₆H₅) at position 2 of the ethanol backbone (Fig. 1) . The methoxy substituent at the para position of the phenyl ring enhances electron-donating effects, influencing reactivity in oxidative cleavage reactions .
Synthesis and Optimization
Two-Step Synthesis via Ketone Intermediate
The most efficient route involves a two-step process starting from 2-bromo-1-(4-methoxyphenyl)ethanone and phenol :
Step 1: Nucleophilic Substitution to Form 1-(4-Methoxyphenyl)-2-phenoxyethanone
A mixture of phenol (6.9 g, 0.073 mol) and K₂CO₃ (15.1 g, 0.11 mol) in acetone (200 mL) undergoes reflux with 2-bromo-1-(4-methoxyphenyl)ethanone (13.2 g, 0.067 mol) for 12 hours. Workup yields the ketone intermediate as a white solid (90% yield) .
Step 2: Borohydride Reduction to Alcohol
The ketone (1.06 g, 5 mmol) is reduced with NaBH₄ (0.38 g, 10 mmol) in THF/H₂O at 0°C, followed by warming to room temperature. The reaction achieves a 98% yield of 1-(4-Methoxyphenyl)-2-phenoxyethanol after crystallization .
Table 1: Synthesis Parameters and Yields
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
1 | K₂CO₃, acetone, reflux | 12 h, 80°C | 90 |
2 | NaBH₄, THF/H₂O | 4 h, 0°C → 25°C | 98 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
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¹H NMR (600 MHz, CDCl₃): δ 7.38 (d, J = 6.0 Hz, 2H, aromatic), 7.27–7.30 (m, 2H), 6.92–6.98 (m, 5H), 5.06–5.08 (m, 1H, –CH(OH)–), 4.07 (dd, J = 12.0, 6.0 Hz, 1H, –CH₂–), 3.82 (s, 3H, –OCH₃) .
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¹³C NMR: Peaks at δ 159.2 (C–O), 130.1–114.8 (aromatic carbons), 72.1 (–CH(OH)–), 55.3 (–OCH₃) .
Comparative Analysis with Analogues
The electron-donating methoxy group deshields adjacent protons, shifting aromatic signals upfield compared to non-substituted derivatives (e.g., 2-phenoxy-1-phenylethanol) .
Reactivity and Functional Applications
Oxidative Cleavage in Lignin Depolymerization
In lignin model studies, the compound undergoes selective C–O bond cleavage using polyoxometalate-based catalysts, yielding phenylacetic acid derivatives . This reactivity is critical for valorizing lignin into aromatic platform chemicals.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
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Solubility: Miscible in THF, ethanol, and dichloromethane; sparingly soluble in water (<1 mg/mL at 25°C) .
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logP: Calculated value of 2.8 indicates moderate hydrophobicity, suitable for lipid membrane penetration .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C and decomposition onset at 220°C, confirming stability under standard processing conditions .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access (R)- and (S)-isomers for chiral drug synthesis.
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Polymer Applications: Investigating copolymerization with epoxides for biodegradable plastics.
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Green Chemistry Metrics: Optimizing solvent recovery and atom economy in large-scale synthesis .
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